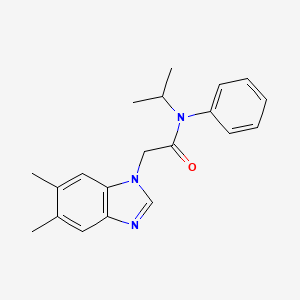![molecular formula C29H28N4O5 B2583266 N-Benzyl-1-[2-(4-Ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylchinazolin-7-carboxamid CAS No. 866350-32-5](/img/new.no-structure.jpg)
N-Benzyl-1-[2-(4-Ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylchinazolin-7-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C29H28N4O5 and its molecular weight is 512.566. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- N-Benzyl-1-[2-(4-Ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylchinazolin-7-carboxamid-Derivate wurden auf ihre antioxidative Kapazität untersucht. Forscher haben ihre Fähigkeit zur Abwehr freier Radikale mit verschiedenen Assays bewertet, einschließlich der Interaktion mit DPPH (1,1-Diphenyl-2-picrylhydrazyl-Radikal), AAPH (2,2'-Azobis(2-amidinopropan)dihydrochlorid) und ABTS•+ (2,2'-Azino-bis(3-ethylbenzothiazolin-6-sulfonsäure) Radikal-Kation) .
- Die gleichen Verbindungen wurden auf ihre entzündungshemmenden Eigenschaften untersucht. Unter ihnen zeigten This compound-Derivate vielversprechende Ergebnisse als Lipoxygenase (LOX)-Inhibitoren. Insbesondere ein Derivat (mit dem 2,4-Difluorphenyl-Motiv) zeigte einen IC50-Wert von 10 μM, was auf eine starke LOX-Inhibitoraktivität hindeutet .
- Forscher haben die Synthesewege und strukturellen Modifikationen dieser Verbindung untersucht, um ihre Bioaktivität zu verbessern. Das Verständnis ihrer Interaktionen mit biologischen Zielmolekülen kann die Arzneimittelentwicklung leiten .
- Angesichts der antioxidativen Eigenschaften können diese Derivate Anwendungen in nutrazeutischen Formulierungen oder funktionellen Lebensmitteln finden. Ihre Fähigkeit, oxidativen Stress zu bekämpfen, könnte zur allgemeinen Gesundheit beitragen .
- Die Untersuchung der Pharmakokinetik, Toxizität und Bioverfügbarkeit dieser Derivate ist für die potenzielle Arzneimittelentwicklung entscheidend. Ihre einzigartige Struktur kann Vorteile gegenüber bestehenden Verbindungen bieten .
- Forscher könnten die Auswirkungen dieser Derivate auf spezifische zelluläre Signalwege, Signalübertragungswege oder Krankheitsmodelle untersuchen. Ihr Potenzial als therapeutische Mittel erfordert weitere Untersuchungen .
Antioxidative Eigenschaften
Entzündungshemmende Aktivität
Medizinische Chemie
Bioaktive Stoffe und Nutrazeutika
Pharmakologie und Arzneimittelentwicklung
Biomedizinische Forschung
Eigenschaften
CAS-Nummer |
866350-32-5 |
|---|---|
Molekularformel |
C29H28N4O5 |
Molekulargewicht |
512.566 |
IUPAC-Name |
N-benzyl-1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide |
InChI |
InChI=1S/C29H28N4O5/c1-3-16-32-28(36)24-15-10-21(27(35)30-18-20-8-6-5-7-9-20)17-25(24)33(29(32)37)19-26(34)31-22-11-13-23(14-12-22)38-4-2/h3,5-15,17H,1,4,16,18-19H2,2H3,(H,30,35)(H,31,34) |
InChI-Schlüssel |
YFLMHKZDIVSFJN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C=CC(=C3)C(=O)NCC4=CC=CC=C4)C(=O)N(C2=O)CC=C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2583185.png)
![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(2-methylbutan-2-yl)-1H-pyrrole-2-carboxamide](/img/structure/B2583189.png)


![(4-fluorophenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2583193.png)
![N-[(2-CHLOROPHENYL)METHYL]-N'-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ETHANEDIAMIDE](/img/structure/B2583194.png)
![2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2583195.png)
![N-[(E)-1-(3-aminophenyl)ethylideneamino]-2-phenoxyacetamide](/img/structure/B2583196.png)
![Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate](/img/structure/B2583198.png)
![Tert-butyl 4-[3-(5-bromopyridin-2-yl)oxypropyl]piperazine-1-carboxylate](/img/structure/B2583200.png)
![(E)-4-(N,N-diallylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2583201.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea](/img/structure/B2583206.png)
